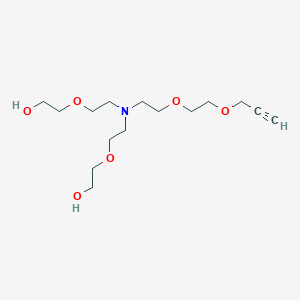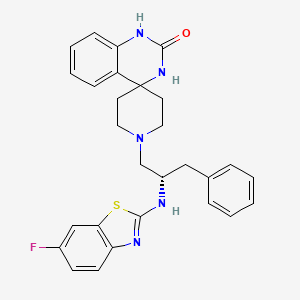
Nvs-ZP7-4
説明
NVS-ZP7-4 is a Zinc transporter SLC39A7 (ZIP7) inhibitor . It is the first reported chemical tool to probe the impact of modulating ER zinc levels and investigate ZIP7 as a novel druggable node in the Notch pathway . NVS-ZP7-4 increases ER zinc levels, suggesting functional modulation of ZIP7 .
Synthesis Analysis
NVS-ZP7-4 was identified as a novel chemical reagent targeting the zinc input protein ZIP7 . It accounts for the zinc surge from the apparatus to the cytoplasm . NVS-ZP7-4 has been identified as a novel chemical reagent that targets ZIP7, resulting in zinc accumulation in the ER .Molecular Structure Analysis
The molecular weight of NVS-ZP7-4 is 501.62 and its chemical formula is C28H28FN5OS .Chemical Reactions Analysis
NVS-ZP7-4 altered zinc in the ER, and an analog of the compound photoaffinity labeled ZIP7 in cells, suggesting a direct interaction between the compound and ZIP7 .Physical And Chemical Properties Analysis
NVS-ZP7-4 is a solid compound with a light yellow to yellow color .科学的研究の応用
Application in Hepatocellular Carcinoma (HCC) Treatment
Specific Scientific Field
This application falls under the field of Oncology, specifically the study and treatment of Hepatocellular Carcinoma (HCC).
Summary of the Application
NVS-ZP7-4 has been identified as a novel chemical reagent that targets the zinc input protein ZIP7, which is responsible for the zinc surge from the apparatus to the cytoplasm . Dysregulation of zinc is associated with multiple diseases, including tumors . NVS-ZP7-4 has shown potential in inhibiting HCC tumorigenesis and promoting apoptosis via the PI3K/AKT signaling pathway .
Methods of Application or Experimental Procedures
NVS-ZP7-4 was applied to HCCLM3 and Huh7 cells, where it inhibited cell viability, caused cell cycle arrest, induced apoptosis, and inhibited the proliferation, migration, and invasion of these cells . The inhibited activation of the phosphatidylinositol 3‐kinase (PI3K)/Akt pathway was involved in the antitumor effect of NVS‐ZP7‐4 in HCC .
Results or Outcomes
NVS-ZP7-4 inhibited HCC tumor growth in vivo . The study demonstrated that NVS-ZP7-4 is a promising therapeutic target for HCC by regulating PI3K/AKT signaling .
Application in T Cell Acute Lymphoblastic Leukemia (T-ALL) Treatment
Specific Scientific Field
This application falls under the field of Hematology, specifically the study and treatment of T Cell Acute Lymphoblastic Leukemia (T-ALL).
Summary of the Application
NVS-ZP7-4 is an inhibitor of the zinc transporter SLC39A7 (ZIP7) and has shown potential in inducing apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells .
Methods of Application or Experimental Procedures
NVS-ZP7-4 was applied to TALL-1 human T cell acute lymphoblastic leukemia cells . It was found that NVS-ZP7-4 increases endoplasmic reticulum, but not cytosolic, zinc levels in U2OS cells .
Results or Outcomes
The application of NVS-ZP7-4 induced apoptosis in TALL-1 human T cell acute lymphoblastic leukemia cells, an effect that can be reduced by expression of the ZIP7 point mutant ZIP7 V430E .
特性
IUPAC Name |
1'-[(2S)-2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-3-phenylpropyl]spiro[1,3-dihydroquinazoline-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5OS/c29-20-10-11-24-25(17-20)36-27(32-24)30-21(16-19-6-2-1-3-7-19)18-34-14-12-28(13-15-34)22-8-4-5-9-23(22)31-26(35)33-28/h1-11,17,21H,12-16,18H2,(H,30,32)(H2,31,33,35)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOFDZMKSAUTHT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)N2)CC(CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C3=CC=CC=C3NC(=O)N2)C[C@H](CC4=CC=CC=C4)NC5=NC6=C(S5)C=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nvs-ZP7-4 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



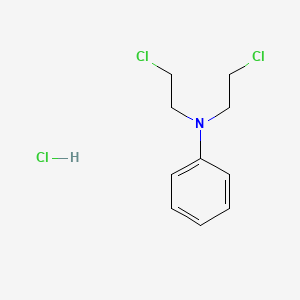
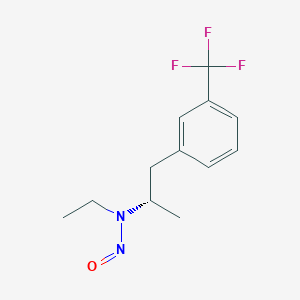
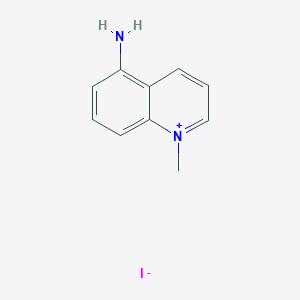

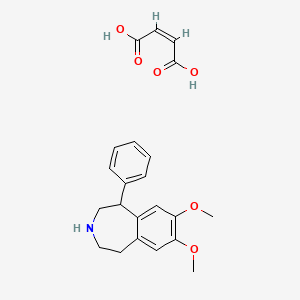
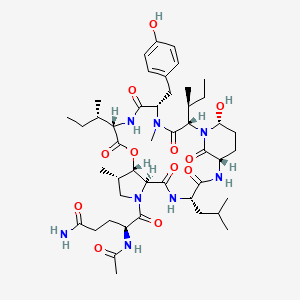

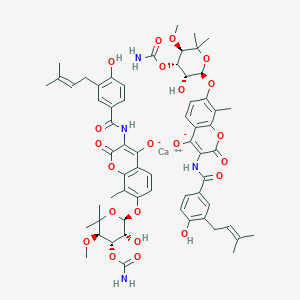
![3-Furancarboxamide, 2-methyl-N-[1-[[4-(trifluoromethyl)phenyl]methyl]-1H-indazol-3-yl]-](/img/structure/B609633.png)
